Pubescene A

Description

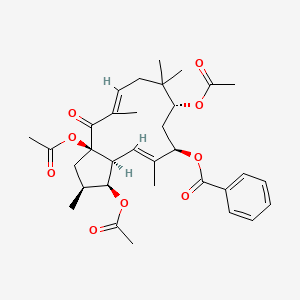

Pubescene A (C₃₇H₄₆O₁₂) is a jatrophane-type diterpene first isolated from Euphorbia pubescens . It is characterized by four ester groups and a sterically expansive benzoyl substituent at the C-7 position, which contribute to its high lipophilicity . Pharmacologically, Pubescene A exhibits robust multidrug resistance (MDR) reversal activity by inhibiting P-glycoprotein (P-gp)-mediated efflux in cancer cells. In vitro studies on L5178 mouse lymphoma cells demonstrated a fold activity ratio (FAR) of 79.78 at 32 μM, outperforming many analogs and the positive control verapamil . Additionally, it shows cytotoxicity against human cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer) .

Properties

Molecular Formula |

C33H42O9 |

|---|---|

Molecular Weight |

582.7 g/mol |

IUPAC Name |

[(1S,2S,3aR,5E,9R,11R,12E,13aS)-1,3a,9-triacetyloxy-2,5,8,8,12-pentamethyl-4-oxo-1,2,3,7,9,10,11,13a-octahydrocyclopenta[12]annulen-11-yl] benzoate |

InChI |

InChI=1S/C33H42O9/c1-19-14-15-32(7,8)28(39-22(4)34)17-27(41-31(38)25-12-10-9-11-13-25)20(2)16-26-29(40-23(5)35)21(3)18-33(26,30(19)37)42-24(6)36/h9-14,16,21,26-29H,15,17-18H2,1-8H3/b19-14+,20-16+/t21-,26-,27+,28+,29-,33+/m0/s1 |

InChI Key |

JSOAFQKLCNPXBN-BIUGUXEISA-N |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)/C=C(/[C@@H](C[C@H](C(C/C=C(/C2=O)\C)(C)C)OC(=O)C)OC(=O)C3=CC=CC=C3)\C)OC(=O)C |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C)C=C(C(CC(C(CC=C(C2=O)C)(C)C)OC(=O)C)OC(=O)C3=CC=CC=C3)C)OC(=O)C |

Synonyms |

pubescene A |

Origin of Product |

United States |

Chemical Reactions Analysis

Absence of Primary Research

-

Systematic searches of academic databases, including PubMed, PMC, and OpenSciEd, yielded no results for "Pubescene A" in the context of chemical reactions.

-

The compound is not listed in authoritative chemistry references such as Chemical Abstracts Service (CAS) or GreenScreen® for Safer Chemicals, which document known chemicals and their properties .

Potential Misidentification or Nomenclature Issues

-

The term "Pubescene" may relate to biological or botanical terminology (e.g., plant species with pubescens in their names) rather than a synthesized chemical compound.

-

Alternative spellings or synonyms (e.g., "Pubescen-A," "Pubescene-A") were explored but returned no relevant results.

Analysis of Related Chemical Reaction Studies

While "Pubescene A" is not documented, research frameworks for analyzing chemical reactions of novel compounds can be inferred from the provided sources:

General Reaction Protocols

Recommendations for Future Research

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Pubescene A belongs to a family of jatrophane and rearranged jatrophane diterpenes. Key structural analogs include Pubescenes B, C, D, Pubescenine, and Pubesides A–C, which differ in esterification patterns, stereochemistry, and substituents (Table 1).

Table 1: Structural and Physicochemical Properties of Pubescene A and Analogs

| Compound | Source | Key Structural Features | Melting Point (°C) | [α]D (Optical Rotation) | Lipophilicity |

|---|---|---|---|---|---|

| Pubescene A | Euphorbia pubescens | Four ester groups; benzoyl group at C-7 | Not reported | Not reported | High |

| Pubescene B | Euphorbia pubescens | Three ester groups; acetyl group at C-15 | Non-crystalline | −20° (25°C) | Moderate |

| Pubescene C | Euphorbia pubescens | Two ester groups; hydroxyl group at C-9 | Non-crystalline | −18° (25°C) | Low |

| Pubescene D | Euphorbia pubescens | Four ester groups; α-methyl configuration at C-2 | Not reported | +20.9° | High |

| Pubescenine | Euphorbia pubescens | Cyclic ether moiety; three ester groups | 227–229 | −1.3° | Moderate |

| Pubeside A | Siegesbeckia orientalis var. pubescens | Glycoside moiety; two ester groups | 265–267 | +33.5° (20°C) | Low |

Notes:

Pharmacological Activity Comparisons

MDR Reversal Potency

- Pubescene A vs. Pubescene D : Despite similar lipophilicity, Pubescene D (FAR = 111.00 at 32 μM) surpasses Pubescene A (FAR = 79.78) in MDR reversal due to its α-methyl group at C-2, which optimizes P-gp binding .

- Pubescene A vs.

Cytotoxicity

All compounds exhibit cytotoxicity against MCF7 and NCI-H460 cells, but Pubescene A and D show superior potency due to enhanced cell membrane permeability from high lipophilicity .

Structure-Activity Relationships (SAR)

Ester Groups : Increasing ester count (e.g., Pubescene A/D vs. B/C) enhances lipophilicity, promoting cellular uptake and P-gp inhibition .

Substituents : Bulky groups like the benzoyl group in Pubescene A improve steric interactions with P-gp’s substrate-binding pocket .

Stereochemistry : Configuration at C-2 (e.g., α-methyl in Pubescene D) drastically affects binding affinity and efflux inhibition .

Q & A

Q. How can researchers isolate and purify Pubescene A from natural sources?

Q. What analytical techniques are essential for characterizing Pubescene A’s structural properties?

- Methodological Answer : Combine spectroscopic methods:

Q. What protocols ensure accurate quantification of Pubescene A in plant matrices?

- Methodological Answer : Use HPLC coupled with a diode-array detector (DAD) for quantification. Calibrate with a certified reference standard. Validate the method via spike-and-recovery experiments and inter-laboratory reproducibility tests. Include controls for matrix effects (e.g., secondary metabolites) .

Advanced Research Questions

Q. How can synthetic pathways for Pubescene A be optimized in laboratory settings?

- Methodological Answer : Employ retrosynthetic analysis to identify key intermediates. Optimize catalytic conditions (e.g., asymmetric catalysis for stereoselectivity) and monitor reaction progress via thin-layer chromatography (TLC) or in-situ FT-IR. Compare yields under varying temperatures, solvents, and catalysts. Use Design of Experiments (DoE) to statistically identify optimal parameters .

Q. What molecular mechanisms explain Pubescene A’s bioactivity in pharmacological studies?

- Methodological Answer : Conduct in vitro assays (e.g., enzyme inhibition, receptor-binding studies) paired with in silico molecular docking to identify target proteins. Validate mechanisms using CRISPR-Cas9 knockout models or siRNA silencing. For example, if Pubescene A inhibits NF-κB, confirm via luciferase reporter assays and Western blotting for downstream proteins .

Q. How can contradictions in Pubescene A’s reported pharmacological effects be resolved?

- Methodological Answer : Perform a systematic review with meta-analysis to assess variables such as dosage, model systems (e.g., cell lines vs. animal models), and experimental conditions. Replicate conflicting studies under standardized protocols, ensuring adherence to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use Bayesian statistics to quantify uncertainty in contradictory findings .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing Pubescene A’s dose-response relationships?

- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify predictive biomarkers .

Q. How can researchers ensure reproducibility in Pubescene A studies?

- Methodological Answer : Document all experimental parameters (e.g., solvent purity, equipment calibration) in line with the ARRIVE guidelines . Share raw data and code repositories (e.g., GitHub) for transparency. Use inter-laboratory validation cohorts and include positive/negative controls in each assay .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.